(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a purine core structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation with purine derivative: The hydrazone intermediate is then reacted with a suitable purine derivative, such as 7-isobutyl-3-methylxanthine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 2 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its purine core structure makes it a potential candidate for investigating nucleotide-related processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific hydrazone linkage and the presence of the 4-hydroxybenzylidene moiety. These structural features confer distinct chemical and biological properties, setting it apart from other purine derivatives.
Properties
IUPAC Name |
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-4-6-12(24)7-5-11/h4-8,10,24H,9H2,1-3H3,(H,19,21)(H,20,25,26)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAIKGTWFGHJFC-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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